5-Carboxamidotryptaminemaleatesalt
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Overview
Description
5-Carboxamidotryptamine maleate salt is a tryptamine derivative closely related to the neurotransmitter serotonin. It acts as a non-selective, high-affinity full agonist at several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors . This compound is often used in scientific research to study the effects of serotonin and its receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxamidotryptamine maleate salt typically involves the reaction of tryptamine with maleic acidThe final step involves the formation of the maleate salt by reacting the carboxamidotryptamine with maleic acid under controlled conditions .
Industrial Production Methods
Industrial production of 5-Carboxamidotryptamine maleate salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required quality standards. The compound is typically produced in powder form with a purity of ≥98% (HPLC) .
Chemical Reactions Analysis
Types of Reactions
5-Carboxamidotryptamine maleate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
5-Carboxamidotryptamine maleate salt has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of serotonin receptor agonists.
Biology: Employed in research on neurotransmitter functions and receptor interactions.
Medicine: Investigated for its potential therapeutic effects on conditions related to serotonin imbalance, such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors
Mechanism of Action
The compound exerts its effects by binding to serotonin receptors, particularly 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors. Upon binding, it activates these receptors, leading to various downstream effects, including modulation of neurotransmitter release and changes in cellular signaling pathways . The molecular targets and pathways involved include the activation of adenylyl cyclase and the modulation of cyclic AMP levels .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-hydroxytryptamine
- 5-Benzyloxytryptamine
- 5-Methoxytryptamine
- α-Methyl-5-hydroxytryptamine
- Frovatriptan
- AH-494
- Acetryptine
- Sumatriptan
Uniqueness
5-Carboxamidotryptamine maleate salt is unique due to its high affinity and non-selective agonist activity at multiple serotonin receptors. This broad receptor profile makes it a valuable tool in research for understanding the complex roles of serotonin in various physiological and pathological processes .
Properties
Molecular Formula |
C15H17N3O5 |
---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
N-[3-(2-aminoethyl)-1H-indol-5-yl]formamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-13-11-2-1-9(14-7-15)5-10(8)11;5-3(6)1-2-4(7)8/h1-2,5-7,13H,3-4,12H2,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
MCBRRXOXONNQQL-BTJKTKAUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1NC=O)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1NC=O)C(=CN2)CCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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